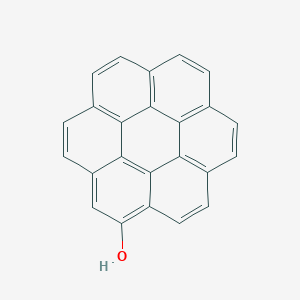

Coronen-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

117955-70-1 |

|---|---|

Molecular Formula |

C24H12O |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

coronen-1-ol |

InChI |

InChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H |

InChI Key |

HWJPAABZMXMCHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Photophysics of Hydroxylated Coronene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon (PAH), has long been a subject of intense research due to its unique electronic and photophysical properties, making it a valuable building block for advanced materials. The functionalization of the coronene core offers a pathway to tune these properties for specific applications, from organic electronics to biological sensing. Among the various functional groups, the hydroxyl (-OH) group is of particular interest due to its potential to modulate solubility, introduce hydrogen bonding capabilities, and alter the electronic nature of the coronene scaffold. This technical guide provides an in-depth exploration of the photophysical properties of hydroxylated coronene, drawing from the available scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and extensive studies on isolated hydroxylated coronene are limited, this guide synthesizes findings from related functionalized coronenes and hydroxylated PAHs to project the expected behavior of these intriguing molecules.

Synthesis and Functionalization

The introduction of hydroxyl groups onto the coronene core can be approached through several synthetic strategies. A common method involves the demethylation of methoxy-substituted coronene precursors. This two-step process, involving the initial synthesis of the more soluble methoxy-coronene followed by cleavage of the methyl ether, is a versatile route to obtaining hydroxylated derivatives.

Experimental Protocol: Synthesis of a Hypothetical Dihydroxycoronene via Demethylation

This protocol is a generalized procedure based on common organic synthesis techniques for the demethylation of aryl methyl ethers.

-

Starting Material: A methoxy-substituted coronene derivative.

-

Reagent: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.

-

Solvent: A dry, inert solvent such as dichloromethane (DCM) is typically used.

-

Procedure:

-

Dissolve the methoxy-coronene derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in DCM to the cooled coronene solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete demethylation.

-

Quench the reaction by carefully adding methanol or water.

-

Extract the hydroxylated coronene product using an appropriate organic solvent.

-

Purify the product using column chromatography on silica gel.

-

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the presence of the hydroxyl groups and the integrity of the coronene core.

Photophysical Properties

The photophysical properties of coronene are dictated by its extended π-conjugated system. The introduction of hydroxyl groups is expected to significantly influence these properties.

Data Presentation

Due to the lack of specific experimental data for a well-defined hydroxylated coronene in the literature, the following table presents data for the parent coronene molecule and discusses the anticipated effects of hydroxylation based on studies of other functionalized PAHs.

| Property | Unsubstituted Coronene | Expected for Hydroxylated Coronene |

| Absorption Maxima (λ_abs) | ~301, 343 nm | A bathochromic (red) shift is expected due to the electron-donating nature of the hydroxyl group, which raises the energy of the highest occupied molecular orbital (HOMO). The extent of the shift will depend on the number and position of the hydroxyl groups. |

| Emission Maxima (λ_em) | ~425, 445 nm | A corresponding red shift in the fluorescence emission is anticipated. The Stokes shift (the difference between the absorption and emission maxima) may also be affected by the hydroxyl groups' ability to engage in excited-state proton transfer or hydrogen bonding with the solvent. |

| Fluorescence Quantum Yield (Φ_f) | ~0.2-0.3 | The effect on the quantum yield is complex. Hydrogen bonding with protic solvents can provide non-radiative decay pathways, potentially lowering the quantum yield. Conversely, the electronic perturbation of the coronene core could alter the rates of radiative and non-radiative decay, leading to either an increase or decrease in fluorescence efficiency. For many hydroxylated PAHs, a decrease in quantum yield is observed in polar, protic solvents. |

| Fluorescence Lifetime (τ_f) | ~30 ns | The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. Changes in the quantum yield will be reflected in the lifetime. An increase in non-radiative decay pathways due to the hydroxyl group would lead to a shorter fluorescence lifetime. |

Experimental Protocols for Photophysical Characterization

The following are generalized protocols for the key experiments used to determine the photophysical properties of fluorescent molecules.

1. UV-Visible Absorption and Fluorescence Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: Prepare dilute solutions of the hydroxylated coronene in a suitable solvent (e.g., ethanol, cyclohexane) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

Measurement:

-

Record the absorption spectrum to determine the absorption maxima.

-

Record the fluorescence emission spectrum by exciting at a wavelength corresponding to an absorption maximum.

-

Record the fluorescence excitation spectrum by monitoring the emission at the fluorescence maximum while scanning the excitation wavelength.

-

2. Fluorescence Quantum Yield Determination (Relative Method):

-

Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the hydroxylated coronene sample and the standard.

-

Ensure that the absorbance of both solutions at the excitation wavelength is below 0.1.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

Excite the sample with short pulses of light and measure the arrival time of the emitted photons relative to the excitation pulse.

-

Accumulate a histogram of the photon arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).

-

Biological Implications and Signaling Pathways

Hydroxylated PAHs are known metabolites of their parent compounds in biological systems, formed through enzymatic oxidation, primarily by cytochrome P450 enzymes. These hydroxylated metabolites can have significant biological activity, often differing from the parent PAH. While specific signaling pathways for hydroxylated coronene have not been elucidated, the well-established pathways for other hydroxylated PAHs provide a strong model for their expected behavior.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs and their hydroxylated metabolites are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key mechanism of toxicity for many environmental pollutants.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by hydroxylated coronene.

Experimental Workflow for Assessing Biological Activity

To investigate the biological effects of a newly synthesized hydroxylated coronene, a structured experimental workflow is necessary.

Caption: Experimental workflow for the biological evaluation of hydroxylated coronene.

Conclusion

Hydroxylated coronenes represent a fascinating and underexplored class of functionalized PAHs. Based on the properties of the parent coronene and other hydroxylated aromatic systems, it is anticipated that the introduction of hydroxyl groups will lead to significant and tunable changes in their photophysical and biological properties. The red-shifted absorption and emission, coupled with potential sensitivity to the local environment, make them promising candidates for the development of novel fluorescent probes and sensors. Furthermore, their expected interaction with biological systems, particularly through pathways like the AhR signaling cascade, highlights their relevance in the fields of toxicology and drug development. Further research dedicated to the synthesis and detailed characterization of specific hydroxylated coronene isomers is crucial to unlock their full potential and to provide the scientific community with a deeper understanding of these remarkable molecules.

Electrochemical Behavior of Coronen-1-OL: An In-depth Technical Guide

Introduction

Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon. The introduction of a hydroxyl group onto the coronene core is expected to significantly influence its electronic and, consequently, its electrochemical properties. Understanding this behavior is crucial for applications in molecular electronics, sensor technology, and as a potential building block in drug development where redox processes are critical. This document outlines the predicted electrochemical behavior of this compound, provides detailed experimental protocols for its investigation, and presents visual workflows to guide researchers.

The electrochemical oxidation of phenols and hydroxylated PAHs is generally more facile than that of their parent aromatic compounds. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic system, lowering the oxidation potential. The oxidation process typically proceeds via the formation of a phenoxy radical, which can then undergo further reactions, including dimerization, polymerization, or oxidation to quinone-like structures.[1][2]

Predicted Electrochemical Behavior of this compound

The electrochemical behavior of this compound is anticipated to be dominated by the oxidation of the hydroxyl group and the π-system of the coronene core.

-

Oxidation: The primary oxidation event is expected to be the irreversible oxidation of the hydroxyl group to a phenoxy radical.[1][2] This initial one-electron, one-proton transfer will likely occur at a lower potential compared to the first oxidation of the parent coronene molecule. The stability of the resulting radical will be influenced by the delocalization of the unpaired electron across the extensive π-system of the coronene core. Subsequent oxidation steps may occur at higher potentials, corresponding to the oxidation of the aromatic system itself.

-

Reduction: The reduction of this compound is expected to be similar to that of coronene, involving the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl group may have a minor effect on the reduction potentials.

Factors Influencing Electrochemical Behavior:

-

pH: The oxidation potential of the hydroxyl group is expected to be highly pH-dependent, with lower potentials observed in more alkaline solutions due to the easier removal of a proton from the phenolate anion.[1]

-

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can influence the stability of the radical cations and anions formed, as well as the solvation of the molecule, thereby affecting the redox potentials.

-

Electrode Material: The electrode material can influence the kinetics of the electron transfer and may be susceptible to fouling by polymerization products, a common issue in the electrochemistry of phenols.[1]

Quantitative Data Summary

Direct quantitative electrochemical data for this compound is unavailable. The following tables provide a summary of the electrochemical data for the parent compound, coronene, and other relevant PAHs to serve as a basis for comparison.

Table 1: Redox Potentials of Coronene and Related PAHs

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference Electrode |

| Coronene | ~1.2 | -2.3 | CH2Cl2 / TBAPF6 | Ag/AgCl |

| Pyrene | 1.22 | -2.46 | CH2Cl2 / TBAPF6 | Ag/AgCl |

| Perylene | 0.84 | -1.91 | CH2Cl2 / TBAPF6 | Ag/AgCl |

| Naphthalene | 1.54 | -2.5 | DMF / TEAP | Ag/AgCl |

Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly affect measured potentials.

Table 2: Representative Oxidation Potentials of Phenolic Compounds

| Compound | First Oxidation Potential (V vs. Ag/AgCl) | pH |

| Phenol | 0.55 | 7 |

| Phenol | 0.39 | 12 |

| Catechol | 0.35 | 7 |

| Hydroquinone | 0.25 | 7 |

Data is illustrative of the general trend of decreasing oxidation potential with increasing pH and substitution.[1][2]

Experimental Protocols

The following is a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.

4.1. Objective

To determine the oxidation and reduction potentials of this compound and to investigate the influence of pH on its electrochemical behavior.

4.2. Materials and Instrumentation

-

Analyte: this compound (synthesis and purification to be performed prior to electrochemical studies)

-

Solvents: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) (anhydrous, electrochemical grade)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Aqueous Buffer Solutions: Phosphate buffer solutions (pH 5, 7, 9) and a 0.1 M solution of a suitable base like sodium hydroxide (for higher pH)

-

Reference Compound: Ferrocene (for non-aqueous media)

-

Instrumentation: Potentiostat/Galvanostat with a three-electrode setup

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

4.3. Experimental Procedure

4.3.1. Electrode Preparation

-

Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

4.3.2. Non-Aqueous Measurements

-

Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the anodic (positive) direction and then reversing the scan towards the cathodic (negative) direction. A typical scan rate is 100 mV/s.

-

After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use its reversible redox couple (Fc/Fc+) as an internal reference.

4.3.3. Aqueous Measurements (pH Dependence)

-

Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile) due to its likely low water solubility.

-

Prepare a series of electrochemical cells, each containing a different pH buffer solution and 0.1 M of a suitable supporting electrolyte (e.g., KCl).

-

Add a small, consistent volume of the this compound stock solution to each cell to achieve the desired final concentration (e.g., 0.1 mM).

-

Deoxygenate the solutions as described above.

-

Record the cyclic voltammograms in each buffer solution, focusing on the potential range where the oxidation of the hydroxyl group is expected.

4.4. Data Analysis

-

Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) from the voltammograms.

-

For reversible or quasi-reversible processes, calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials.

-

For irreversible processes, report the peak potential at a specific scan rate.

-

Plot the anodic peak potential as a function of pH to determine the dependence of the oxidation process on proton concentration.

Visualizations

5.1. Predicted Electrochemical Oxidation Pathway of this compound

Caption: Predicted oxidation pathway of this compound.

5.2. Experimental Workflow for Electrochemical Characterization

Caption: Workflow for characterizing this compound.

References

Coronen-1-OL: A Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of coronen-1-ol. Due to a notable lack of extensive experimental data in publicly accessible literature, this document primarily relies on computed data for its quantitative analysis. The guide outlines the fundamental structural characteristics, predicted spectroscopic features, and a plausible synthetic strategy. It is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the unique properties of functionalized polycyclic aromatic hydrocarbons (PAHs).

Introduction

This compound is a hydroxylated derivative of coronene, a large, planar polycyclic aromatic hydrocarbon (PAH) consisting of seven peri-fused benzene rings.[1][2] The introduction of a hydroxyl group onto the rigid coronene core is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions, making it a molecule of interest for materials science and medicinal chemistry. This guide summarizes the current understanding of its molecular structure and conformation.

Molecular Structure and Properties

The molecular formula of this compound is C₂₄H₁₂O.[3] The structure consists of the planar, disc-shaped coronene backbone with a single hydroxyl group substituting one of the peripheral hydrogen atoms.

Computed Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the computed properties available from the PubChem database.[3]

| Property | Value | Source |

| Molecular Weight | 316.3 g/mol | PubChem |

| XLogP3 | 7.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 316.088815 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 805 | PubChem |

Conformation

The core of this compound, the coronene structure, is known to be planar.[2] The conformation of the molecule is therefore primarily determined by the orientation of the hydroxyl group relative to the aromatic plane. Free rotation around the C-O single bond is expected, though steric hindrance from the adjacent C-H bond may favor certain rotamers. The planarity of the coronene backbone is anticipated to be largely unperturbed by the hydroxyl substitution.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region (typically δ 7-9 ppm) due to the numerous, distinct protons on the coronene core. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The protons on the same ring as the hydroxyl group and those on adjacent rings will be the most significantly shifted compared to unsubstituted coronene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a large number of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

A C-O stretching vibration, expected in the 1200-1300 cm⁻¹ range.

Mass Spectrometry

The electron ionization mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z = 316. Common fragmentation patterns for phenols include the loss of CO and CHO, which may also be observed for this molecule.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not readily found in the searched scientific literature. However, a general synthetic approach can be proposed.

Proposed Synthetic Workflow

The synthesis of this compound would likely proceed through the functionalization of coronene. A plausible, though unverified, synthetic route is outlined below.

Disclaimer: This proposed workflow is based on standard organic chemistry principles for the functionalization of PAHs and has not been experimentally validated for this compound according to the available literature.

Conclusion

This compound represents an intriguing molecule with potential applications stemming from the combination of a large, planar aromatic system and a polar hydroxyl group. This guide has summarized the available computed data and provided predictions for its spectroscopic and conformational properties. A significant opportunity exists for further research to synthesize and experimentally characterize this compound to validate these predictions and explore its potential in various scientific fields. The lack of detailed experimental data highlights a gap in the current scientific literature.

References

Theoretical Calculations of Coronene-1-ol Properties: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings, serves as a significant model system in various fields, including materials science, astrochemistry, and molecular electronics.[1][2] The functionalization of coronene, such as the introduction of a hydroxyl group to form Coronene-1-ol, is anticipated to modulate its electronic, spectroscopic, and reactive properties significantly. This technical guide outlines the theoretical approaches, specifically focusing on Density Functional Theory (DFT), to compute and analyze the key properties of Coronene-1-ol.

Computational Methodologies

The theoretical investigation of Coronene-1-ol's properties predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used tool.[3]

Density Functional Theory (DFT)

DFT calculations provide a balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is crucial for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, are often employed for their accuracy in predicting molecular geometries and electronic properties.[3][4] For studying non-covalent interactions, dispersion-corrected functionals are recommended.

-

Basis Sets: Pople-style basis sets, like 6-31G* or 3-21G, are commonly used for geometry optimizations and electronic structure calculations of coronene-based systems.[3][4] For higher accuracy, larger basis sets with polarization and diffuse functions can be utilized.

Software Packages

Standard quantum chemistry software packages are used to perform these calculations. For instance, studies on coronene and its derivatives have utilized the Gaussian software suite.

Calculated Properties of Functionalized Coronenes

The following sections detail the key properties of functionalized coronenes that can be elucidated through theoretical calculations, using coronene as a baseline.

Structural Properties

The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy structure. For Coronene-1-ol, this would involve determining the bond lengths, bond angles, and the orientation of the hydroxyl group relative to the coronene core.

Electronic Properties

The introduction of a hydroxyl group is expected to significantly alter the electronic landscape of the coronene molecule. Key electronic properties to investigate include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO-LUMO gap provides an indication of the chemical reactivity and the energy required for electronic excitation.

-

Density of States (DOS): The DOS provides insight into the distribution of energy levels available for electrons. The adsorption of functional groups can induce changes in the DOS, indicating strong interactions.[5]

-

Dipole Moment: The addition of a polar hydroxyl group will induce a significant dipole moment in the otherwise nonpolar coronene, influencing its solubility and intermolecular interactions. For comparison, Coronene-Carbon has been calculated to have a high dipole moment.[3]

-

Molecular Electrostatic Potential (MESP): MESP maps are useful for visualizing the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Coronene and its Derivatives

| Molecule/System | Property | Calculated Value | Computational Method |

| Coronene-Carbon | Dipole Moment | 5.5873 Debye | DFT/B3LYP/3-21G |

| PAI1 + Coronene/HOPG | Interaction Energy | -22.717 kcal/mol | DFT |

| Coronene on Graphene | Adsorption Energy | -1.74 eV | DFT |

| Oxygenated Coronene on Graphene | Adsorption Energy | -1.73 to -1.80 eV | DFT |

Spectroscopic Properties

Theoretical calculations can predict various spectra, which are invaluable for experimental identification and characterization.

-

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. For Coronene-1-ol, characteristic peaks for the O-H stretch and C-O stretch would be of particular interest.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and the corresponding UV-Vis absorption spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the structural elucidation of Coronene-1-ol.

Reactivity and Aromaticity

-

Reaction Energetics: DFT can be used to calculate the energy barriers for reactions involving Coronene-1-ol. For instance, the oxidation of coronene has been shown to have a low barrier.[6]

-

Aromaticity: The Nucleus-Independent Chemical Shift (NICS) is a common method to quantify the aromaticity of the rings in a polycyclic system. The functionalization may alter the aromatic character of the adjacent rings. In a coronene-containing N-heteroarene, the aromaticity of the central coronene moiety was found to be reduced.[4]

Table 2: Calculated Reaction and Adsorption Energies

| Reaction/Interaction | Energy | Computational Method |

| Oxygen addition to Coronene (T1 site) | 0.93 eV | DFT |

| Oxygen addition to Coronene (T2 site) | 0.16 eV | DFT |

| Li+ adsorption on Coronene | -42.47 to -66.26 kcal/mol | DFT |

| Li adsorption on Coronene | -3.07 to -47.79 kcal/mol | DFT |

Experimental Protocols and Workflows

The following sections provide a generalized workflow for the theoretical investigation of Coronene-1-ol properties.

Computational Workflow

The logical flow of a computational study on Coronene-1-ol is depicted in the following diagram.

Detailed Methodologies

Geometry Optimization:

-

Construct the initial 3D structure of Coronene-1-ol.

-

Perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

The optimization is considered converged when the forces on the atoms and the energy change between steps are below a defined threshold.

Frequency Calculation:

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The output provides the vibrational modes and their corresponding IR intensities.

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output, extract the energies of the molecular orbitals (HOMO, LUMO) to determine the energy gap.

-

Generate the MESP map and DOS plots using appropriate visualization software.

Signaling Pathways and Logical Relationships

The interplay between the structure of Coronene-1-ol and its properties can be visualized as a logical relationship diagram.

Conclusion

Theoretical calculations, particularly DFT, offer a powerful avenue for elucidating the multifaceted properties of novel molecules like Coronene-1-ol. This guide provides a comprehensive framework for researchers to undertake such investigations, from selecting appropriate computational methods to analyzing and interpreting the results. The insights gained from these theoretical studies are invaluable for guiding experimental efforts in the synthesis, characterization, and application of functionalized coronenes in drug development and materials science.

References

- 1. Coronene - Wikipedia [en.wikipedia.org]

- 2. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Chemistry Highlights: Coronene-Containing N-Heteroarenes: 13 Rings in a Row [compchemhighlights.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Coronen-1-OL

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally derived NMR and mass spectrometry data for Coronen-1-OL are limited. This guide presents computed data for this compound, experimental data for the parent compound coronene (C₂₄H₁₂), and theoretical predictions for this compound based on established principles of spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Computed Mass Spectrometry Data for this compound

The following table summarizes the computed mass properties for this compound (C₂₄H₁₂O).

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₂O | PubChem |

| Molecular Weight | 316.3 g/mol | PubChem[1] |

| Monoisotopic Mass | 316.088815 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Experimental Mass Spectrometry Data for Coronene

The table below shows the major ions observed in the electron ionization (EI) mass spectrum of the parent compound, coronene. The introduction of a hydroxyl group to form this compound would increase the molecular ion mass by approximately 16 Da (the mass of an oxygen atom).

| m/z | Relative Intensity (%) | Assignment |

| 300 | 100 | [M]⁺ (Molecular Ion) |

| 150 | ~20 | [M]²⁺ |

| 298 | ~15 | [M-2H]⁺ |

| 299 | ~10 | [M-H]⁺ |

| 149 | ~10 | [M-2H]²⁺ |

Data sourced from NIST WebBook for Coronene.

Predicted Mass Spectrum of this compound

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 316. The fragmentation pattern under electron ionization would likely involve the loss of fragments characteristic of a phenol-like structure. A common fragmentation pathway for phenols is the loss of a hydrogen radical (-H) followed by the loss of carbon monoxide (-CO).

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental ¹H NMR Data for Coronene

The ¹H NMR spectrum of coronene is simple due to its high symmetry, showing a single peak for all 12 equivalent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 12H | Aromatic Protons |

Data is characteristic for coronene in a suitable deuterated solvent.

Predicted ¹H NMR Spectrum for this compound

The introduction of a hydroxyl group to the coronene core breaks its symmetry, leading to a more complex ¹H NMR spectrum.

-

Aromatic Protons: The signals for the 11 aromatic protons would appear in the downfield region (likely between 7.0 and 9.0 ppm), with distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) due to their different environments. Protons closer to the hydroxyl group would experience different shielding effects compared to those further away.

-

Hydroxyl Proton: A broad singlet corresponding to the -OH proton would be expected. Its chemical shift can vary (typically between 4-7 ppm for phenols) depending on the solvent, concentration, and temperature, and it can be exchanged with D₂O.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

Mass Spectrometry Protocol (GC-MS)

This protocol outlines a general procedure for the analysis of a polycyclic aromatic hydrocarbon like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or toluene) to a final concentration of approximately 100 µg/mL.

-

-

GC Conditions:

-

Column: Use a capillary column suitable for PAH analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector: Set to a splitless mode with an injection volume of 1 µL. The injector temperature should be set to around 280-300°C.

-

Oven Program: A typical temperature program would start at a lower temperature (e.g., 50-90°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C) to ensure elution of the high-boiling point analyte.[3][4]

-

-

MS Conditions:

NMR Spectroscopy Protocol

This protocol describes the preparation and analysis of an NMR sample for a compound like this compound.

-

Sample Preparation:

-

Weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (C₆D₆)).[7] Polycyclic aromatic hydrocarbons often require solvents like C₆D₆ or heating to achieve sufficient solubility.

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If required, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and structural characterization of this compound.

Plausible Mass Spectrometry Fragmentation Pathway

This diagram shows a potential fragmentation pathway for this compound under electron ionization conditions.

Caption: A potential EI-MS fragmentation pathway for the molecular ion of this compound.

References

- 1. Detection of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by Electrospray Ionization Ion Trap Tandem Mass Spectrometry [cjcu.jlu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wwz.cedre.fr [wwz.cedre.fr]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. cif.iastate.edu [cif.iastate.edu]

An In-depth Technical Guide on the Solubility and Stability Studies of Coronen-1-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon (PAH). The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical properties of the parent coronene molecule, impacting its solubility, stability, and potential biological activity. Understanding these characteristics is fundamental for any future research and development, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of proposed methodologies for evaluating the solubility and stability of this compound, based on established scientific principles and regulatory guidelines. Due to the limited availability of experimental data for this specific molecule, this document serves as a detailed procedural framework for researchers embarking on its characterization.

Solubility Studies of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of the polar hydroxyl group on the large, nonpolar coronene backbone suggests that this compound will exhibit poor aqueous solubility but enhanced solubility in organic solvents compared to its parent compound. A systematic evaluation of its solubility in a range of solvents is therefore essential.

Proposed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Materials:

-

This compound (solid, high purity)

-

A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, Ethanol, Acetonitrile, 1-Octanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

Procedure:

-

Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.[4][5][6]

-

Quantification: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: Hypothetical Solubility Data for this compound

The following table is a template for presenting the solubility data that would be generated from the proposed experimental protocol.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | < LOQ | < LOQ |

| 37 | < LOQ | < LOQ | |

| Methanol | 25 | Expected Low | Expected Low |

| 37 | Expected Low | Expected Low | |

| Ethanol | 25 | Expected Low | Expected Low |

| 37 | Expected Low | Expected Low | |

| Acetonitrile | 25 | Expected Moderate | Expected Moderate |

| 37 | Expected Moderate | Expected Moderate | |

| Tetrahydrofuran (THF) | 25 | Expected High | Expected High |

| 37 | Expected High | Expected High | |

| Dimethyl Sulfoxide (DMSO) | 25 | Expected High | Expected High |

| 37 | Expected High | Expected High | |

| N,N-Dimethylformamide (DMF) | 25 | Expected High | Expected High |

| 37 | Expected High | Expected High | |

| 1-Octanol | 25 | Expected Moderate | Expected Moderate |

| 37 | Expected Moderate | Expected Moderate |

LOQ: Limit of Quantitation

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Stability Studies of this compound

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for the development of stability-indicating analytical methods.[7]

Proposed Experimental Protocol: Forced Degradation Studies

Forced degradation studies for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[9][10]

General Procedure:

A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) will be subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

1. Hydrolytic Degradation:

-

Acidic Conditions: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Conditions: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutral Conditions: Reflux the solution in water at an elevated temperature.

2. Oxidative Degradation:

-

Treat the solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.

3. Photolytic Degradation (as per ICH Q1B): [11][12][13][14]

-

Expose the solid drug substance and a solution of the drug substance to a light source that produces a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.

4. Thermal Degradation:

-

Expose the solid drug substance to dry heat at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

Sample Analysis:

-

At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted.

-

The samples are then analyzed by a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

Data Presentation: Hypothetical Forced Degradation Data for this compound

The results of the forced degradation studies can be summarized in the following table format.

| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 0.1 M NaOH, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| Photolytic | ICH Q1B Exposure | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (60°C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathways and Biological Interactions

To date, there is no publicly available information regarding any signaling pathways or specific biological interactions involving this compound. Future research in this area would be highly valuable to elucidate its potential pharmacological or toxicological effects.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the characterization of the solubility and stability of this compound. The proposed experimental protocols are based on established scientific methodologies and regulatory guidelines, providing a solid foundation for researchers. The generation of the data as described herein is a critical first step in unlocking the potential of this compound in various scientific and industrial applications.

References

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. biobostonconsulting.com [biobostonconsulting.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jordilabs.com [jordilabs.com]

A Technical Guide to the Quantum Yield of Coronene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence after a substance has absorbed a photon[1]. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1]. A higher quantum yield indicates a more efficient fluorescent molecule. Several factors can influence the quantum yield of a fluorophore, including its molecular structure, the solvent environment, temperature, and the presence of quenchers.

Photophysical Properties of Coronene and Its Derivatives

Coronene itself is a polycyclic aromatic hydrocarbon composed of seven fused benzene rings[2]. While coronene has been a subject of study in various fields, including astrochemistry and combustion, its functionalized derivatives often exhibit more desirable photophysical properties for specific applications[2]. For instance, the introduction of amino groups to the corannulene core, a related buckybowl, has been shown to significantly enhance fluorescence in solution[3]. Similarly, "tagging" corannulene with known fluorophores can lead to derivatives with strong fluorescence, good photostability, and long emission wavelengths suitable for cellular imaging[4]. The synthesis of various functionalized coronenes allows for the tuning of their optoelectronic properties, making them potential candidates for organic devices[5].

Data on Related Coronene Derivatives

While specific data for Coronen-1-OL is unavailable, the following table summarizes the quantum yields of some functionalized coronene and related derivatives to provide a comparative context.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Aminocorannulenes | Solution | Significantly higher than corannulene | [3] |

| Diaminocorannulene | Solution | Not specified, "typical" green-yellow fluorescence | [3] |

| Ethylenediamine corannulene derivatives | Water | 0.09 and 0.11 | [3] |

| Fluorophore-tagged corannulenes | Methanol | > 0.25 | [4] |

Experimental Determination of Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the absolute method and the relative (or comparative) method.

Absolute Method

The absolute method involves the direct measurement of the number of emitted photons versus the number of absorbed photons using an integrating sphere[6]. This technique does not require a reference standard but necessitates specialized equipment and careful correction for instrumental factors[6].

Experimental Workflow for Absolute Quantum Yield Measurement

Caption: Workflow for absolute quantum yield determination.

Relative Method

The relative method is more commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield[1][7]. The selection of an appropriate standard is crucial and should have overlapping absorption and emission profiles with the sample[7].

Experimental Protocol for Relative Quantum Yield Measurement

The relative quantum yield (Φs) of a sample can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

Detailed Steps:

-

Standard Selection: Choose a suitable quantum yield standard. For blue-emitting compounds like many coronene derivatives, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common choices.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to minimize differences in refractive index. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[7].

-

Absorption Spectra: Record the absorption spectra of all solutions.

-

Fluorescence Spectra: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

The gradients of these plots are proportional to the quantum yields.

-

Calculate the quantum yield of the sample using the equation above, where the ratio of integrated intensities (Is / Ir) and absorbances (Ar / As) can be replaced by the ratio of the gradients of the respective plots.

-

Logical Flow for Relative Quantum Yield Determination

Caption: Logical steps for relative quantum yield measurement.

Conclusion

The determination of the fluorescence quantum yield is a fundamental aspect of characterizing the photophysical properties of molecules like this compound and its derivatives. While specific data for this compound remains to be reported, the methodologies outlined in this guide provide a robust framework for researchers to conduct these measurements. The study of coronene derivatives continues to be an active area of research, and a thorough understanding of their quantum yields in various solvent environments is essential for advancing their application in diverse scientific and technological fields.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. iss.com [iss.com]

Methodological & Application

Application Notes and Protocols for Coronene-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronene-based materials are of theoretical and practical interest due to their inherent aromaticity and potential for functionalization, which allows for the tuning of their electronic and optical properties. These materials can be synthesized to emit light across the visible spectrum, with some derivatives showing potential for high quantum efficiencies.

Data Presentation

The following tables summarize key performance parameters of representative coronene and other polycyclic aromatic hydrocarbon derivatives in OLEDs. This data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Photophysical Properties of Selected Emitters

| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |

| Coronene | ~300, 340 | ~420, 445 | - | General Literature |

| Chrysene Derivative (TPA-C-TP) | - | 435 (solution), 444 (film) | 91% (solution), 86% (film) | [1][2] |

| Chrysene Derivative (TPE-C-TP) | - | 369 (solution), 471 (film) | 0.1% (solution), 78% (film) | [1][2] |

Table 2: Electroluminescence Performance of OLEDs with Coronene-like Emitters

| Emitting Material | Device Structure | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |

| TPA-C-TP | Non-doped | 4.13 | (0.15, 0.07) | 439 | [1][2] |

| TPE-C-TP | Non-doped | 2.62 | - | 476 | [1] |

Experimental Protocols

Synthesis of Coronene-Based Materials

The synthesis of coronene and its derivatives can be complex. One established method for the parent coronene involves the pyrolysis of smaller polycyclic aromatic hydrocarbons. Functionalization of the coronene core is often achieved through electrophilic substitution reactions, though this can be challenging.

A general synthetic approach for functionalized coronene derivatives may involve a multi-step process starting from smaller, more readily available aromatic precursors. For instance, a gas-phase synthesis of coronene has been demonstrated through a series of reactions involving aryl radicals and acetylene.[3]

Protocol: A General Route for Coronene Synthesis (Gas-Phase) [3]

-

Precursor Preparation: Synthesize appropriate aryl precursors, such as 1-triphenylenyl, 4-pyrenyl, or phenanthrene derivatives.

-

Pyrolysis and Radical Generation: Introduce the precursors into a high-temperature flow reactor to generate the corresponding aryl radicals.

-

Reaction with Acetylene: Introduce acetylene gas into the reactor to react with the aryl radicals, leading to ring annulation.

-

Stepwise Annulation: The reaction proceeds through a series of intermediates, such as benzo[e]pyrene and benzo[ghi]perylene, with subsequent reactions with acetylene leading to the coronene core.

-

Product Collection and Purification: The product mixture is collected from the gas stream and purified using techniques like sublimation and chromatography.

OLED Device Fabrication

The fabrication of OLEDs using coronene-based materials typically involves the sequential deposition of thin films of organic and inorganic materials onto a substrate. Thermal evaporation in a high-vacuum environment is a common technique for small-molecule organic materials.

Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation [4][5]

-

Substrate Cleaning: Begin with a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The ITO serves as the transparent anode. Thoroughly clean the substrate using a sequence of sonication in deionized water, acetone, and isopropyl alcohol.

-

Hole Injection Layer (HIL) Deposition: Deposit a thin layer (typically 10-50 nm) of a hole-injection material (e.g., 2-TNATA) onto the ITO surface via thermal evaporation.

-

Hole Transport Layer (HTL) Deposition: Deposit a layer (typically 20-60 nm) of a hole-transporting material (e.g., NPB) on top of the HIL.

-

Emissive Layer (EML) Deposition: Co-evaporate the coronene-based emitting material (guest) and a host material onto the HTL. The concentration of the guest dopant is a critical parameter affecting device performance. Alternatively, a neat film of the coronene derivative can be deposited if it possesses good charge transport properties.

-

Electron Transport Layer (ETL) Deposition: Deposit a layer (typically 20-60 nm) of an electron-transporting material (e.g., Alq3) on top of the EML.

-

Electron Injection Layer (EIL) Deposition: Deposit a thin layer (typically 0.5-2 nm) of an electron-injection material (e.g., LiF) onto the ETL.

-

Cathode Deposition: Deposit a metal cathode (e.g., aluminum, ~100 nm) on top of the EIL.

-

Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen or argon) to protect the organic layers from moisture and oxygen.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Coronene and its derivatives represent a versatile class of materials with significant potential for application in organic light-emitting diodes. Through chemical modification of the coronene core, it is possible to tune their photophysical and electroluminescent properties to achieve efficient and color-pure emission. While direct experimental data on Coronen-1-OL in OLEDs is currently limited, the protocols and data presented for related coronene-based materials provide a solid foundation for researchers to explore its potential. Further investigation into the synthesis, device fabrication, and performance of this compound and other novel coronene derivatives is warranted to fully realize their capabilities in the field of organic electronics.

References

- 1. mdpi.com [mdpi.com]

- 2. Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas-Phase Synthesis of Coronene - ChemistryViews [chemistryviews.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. neliti.com [neliti.com]

Application Notes and Protocols for the Synthesis of Coronen-1-OL Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Coronene-1-OL and its subsequent derivatization. The synthesis of the core scaffold, coronene, is a complex process and is assumed to be a starting material for the purposes of this protocol. The outlined procedures are based on established methodologies in aromatic chemistry, adapted for the unique properties of the polycyclic aromatic hydrocarbon coronene.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon, serves as a valuable platform for the development of novel materials and potential therapeutic agents. The introduction of a hydroxyl group onto the coronene core to form Coronene-1-OL opens up a vast chemical space for the synthesis of a diverse range of derivatives. These derivatives can be explored for their applications in materials science, organic electronics, and importantly, in drug development, where the hydroxyl group can serve as a key pharmacophore or a handle for further functionalization.

This protocol details a robust synthetic route to Coronene-1-OL via a three-step process starting from coronene: nitration, reduction, and diazotization followed by hydrolysis. Subsequently, general methods for the derivatization of the hydroxyl group are presented.

Synthesis of Coronene-1-OL

The synthesis of Coronene-1-OL is proposed through a three-step sequence as illustrated in the workflow below.

Caption: Synthetic workflow for Coronene-1-OL.

Step 1: Nitration of Coronene to 1-Nitrocoronene

This procedure is adapted from established methods for the nitration of coronene.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend coronene (1.0 g, 3.33 mmol) in glacial acetic acid (50 mL).

-

Reagent Addition: While stirring vigorously, add a mixture of concentrated nitric acid (d=1.42, 1.5 mL) and concentrated sulfuric acid (0.5 mL) dropwise to the suspension. Maintain the reaction temperature between 20-25 °C using a water bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene/hexane mixture).

-

Work-up and Isolation: Pour the reaction mixture into ice-water (200 mL). The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

-

Purification: The crude 1-nitrocoronene can be purified by column chromatography on silica gel using a toluene/hexane gradient as the eluent.

Data Presentation:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| Coronene | Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 4 h | 20-25 °C | 1-Nitrocoronene | ~70-80% |

Step 2: Reduction of 1-Nitrocoronene to 1-Aminocoronene

The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method using tin(II) chloride is described below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1-nitrocoronene (1.0 g, 2.90 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (10 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.27 g, 14.5 mmol) portion-wise to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 3 hours. The yellow suspension should gradually turn into a clear solution.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and make it strongly alkaline by the slow addition of concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude 1-aminocoronene can be purified by recrystallization from a suitable solvent such as chlorobenzene or by column chromatography.

Data Presentation:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| 1-Nitrocoronene | SnCl₂·2H₂O, Conc. HCl | Ethanol | 3 h | Reflux | 1-Aminocoronene | ~80-90% |

Step 3: Diazotization of 1-Aminocoronene and Hydrolysis to Coronene-1-OL

This two-part final step involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the desired hydroxyl group.

Experimental Protocol:

-

Diazotization:

-

In a beaker, dissolve 1-aminocoronene (0.5 g, 1.59 mmol) in a mixture of glacial acetic acid (20 mL) and propionic acid (10 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.13 g, 1.88 mmol) in concentrated sulfuric acid (5 mL) by carefully adding the sodium nitrite to the cold acid.

-

Add the nitrosylsulfuric acid solution dropwise to the stirred solution of 1-aminocoronene, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

-

Hydrolysis:

-

In a separate flask, bring a mixture of water (50 mL) and concentrated sulfuric acid (5 mL) to a boil.

-

Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will be observed.

-

Continue boiling for 30 minutes after the addition is complete.

-

Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and dried.

-

-

Purification: The crude Coronene-1-OL can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

Data Presentation:

| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Product | Yield |

| 1-Aminocoronene | NaNO₂, H₂SO₄ | Acetic Acid, Propionic Acid | 30 min (diazotization) | 0-5 °C | Coronene-1-OL | ~40-50% |

| H₂O, H₂SO₄ | Water | 30 min (hydrolysis) | Boiling |

Derivatization of Coronene-1-OL

The hydroxyl group of Coronene-1-OL provides a versatile handle for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be applied.

Caption: Potential derivatization pathways for Coronene-1-OL.

General Protocol for Ether Synthesis (Williamson Ether Synthesis)

-

Deprotonation: Suspend Coronene-1-OL in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base (e.g., NaH, K₂CO₃) and stir at room temperature for 30 minutes to form the corresponding alkoxide.

-

Alkylation: Add the desired alkyl halide (R-X) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux) and monitor by TLC.

-

Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

General Protocol for Ester Synthesis

-

Reaction Setup: Dissolve Coronene-1-OL in a suitable solvent (e.g., pyridine, dichloromethane with a base like triethylamine).

-

Acylation: Add the desired acylating agent (e.g., an acid chloride, R-COCl, or an anhydride, (RCO)₂O) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the products. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, -C=O).

-

Melting Point: To assess the purity of the crystalline products.

Safety Precautions

-

Coronene and its derivatives are polycyclic aromatic hydrocarbons and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) as they may be carcinogenic.

-

Concentrated acids and strong bases are corrosive and should be handled in a fume hood.

-

Reactions involving flammable solvents should be performed away from ignition sources.

-

Diazonium salts can be explosive when dry and should be kept in solution and handled with care.

Coronen-1-OL: A Versatile Building Block for Supramolecular Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coronen-1-OL, a hydroxyl-functionalized derivative of the polycyclic aromatic hydrocarbon coronene, presents a unique platform for the construction of advanced supramolecular architectures. Its planar, rigid coronene core provides strong π-π stacking interactions, while the hydroxyl group offers a site for hydrogen bonding and further functionalization. These characteristics make this compound an attractive building block for creating a variety of self-assembled nanomaterials with potential applications in drug delivery, sensing, and organic electronics. This document provides an overview of its properties, potential applications, and detailed protocols for its synthesis and the characterization of its supramolecular assemblies.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in the current literature, its fundamental properties can be derived from computational data and comparison with the parent coronene molecule.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₂O | PubChem CID: 57773965[1] |

| Molecular Weight | 316.35 g/mol | PubChem CID: 57773965[1] |

| Appearance | Expected to be a yellow or orange solid | Inferred from Coronene |

| Solubility | Poorly soluble in water, soluble in organic solvents like THF, Chloroform | Inferred from Coronene |

| UV-Vis Absorption (in CH₂Cl₂) | λmax ≈ 300-450 nm | Inferred from Coronene |

| Fluorescence Emission (in CH₂Cl₂) | λem ≈ 450-550 nm | Inferred from Coronene |

Applications in Supramolecular Chemistry

The unique structural features of this compound enable its use in a variety of supramolecular applications:

-

Drug Delivery: The hydrophobic coronene core can encapsulate poorly water-soluble drugs through non-covalent interactions. The hydroxyl group can be further modified with targeting ligands or hydrophilic polymers to enhance biocompatibility and specificity.

-

Organic Electronics: The ability of coronene derivatives to self-assemble into ordered columnar structures through π-π stacking makes them promising materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxyl group can influence the packing and electronic properties of these assemblies.

-

Sensing: Supramolecular assemblies of this compound can exhibit changes in their photophysical properties upon binding to specific analytes, forming the basis for fluorescent sensors.

-

Nanomaterials: this compound can serve as a fundamental building block for the bottom-up fabrication of complex nanostructures such as nanofibers, nanorods, and vesicles.

Experimental Protocols

Synthesis of this compound

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic pathway for this compound from coronene.

Materials:

-

Coronene

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Organic solvents (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

Procedure:

-

Nitration of Coronene:

-

Dissolve coronene in a minimal amount of concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for several hours at room temperature.

-

Pour the mixture onto ice to precipitate the product.

-

Filter, wash with water until neutral, and dry the crude 1-nitrocoronene.

-

Purify the product by column chromatography on silica gel.

-

-

Reduction of 1-Nitrocoronene to 1-Aminocoronene:

-

Suspend 1-nitrocoronene in a mixture of ethanol and concentrated hydrochloric acid.

-

Add an excess of tin(II) chloride dihydrate and reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

-

Extract the 1-aminocoronene with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the product by column chromatography.

-

-

Diazotization of 1-Aminocoronene and Hydrolysis to this compound:

-

Dissolve 1-aminocoronene in dilute sulfuric acid at 0-5°C.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt.

-

Gently heat the solution of the diazonium salt to induce hydrolysis. Nitrogen gas will be evolved.

-

Cool the reaction mixture and extract the this compound with an appropriate organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product by column chromatography.

-

Characterization: The synthesized this compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Preparation of Supramolecular Assemblies